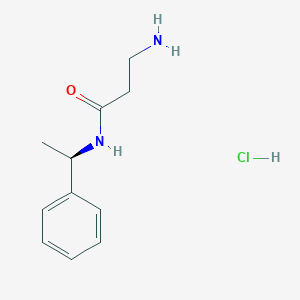

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride is a chiral amide compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a phenylethyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride typically involves the reaction of ®-1-phenylethylamine with a suitable acylating agent. One common method is the reaction of ®-1-phenylethylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of chiral catalysts and enantioselective synthesis techniques can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of derivatives related to (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Out of 25 screened derivatives, several exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer potential for compounds derived from this structural framework .

Analgesic Properties

The compound is also related to the fentanyl class of synthetic opioids, which are known for their potent analgesic effects. Research has shown that modifications in the structure can lead to significant variations in potency and efficacy. For example, incorporating a phenethyl substituent has been linked to enhanced analgesic activity compared to other derivatives . This suggests that this compound could be a valuable precursor for developing new analgesics.

Synthetic Organic Chemistry

Chiral Synthesis

The compound's chiral nature makes it an essential building block in asymmetric synthesis. Its application in synthesizing complex molecules through enantioselective reactions has been documented. For instance, it can serve as a chiral auxiliary in various reactions, facilitating the formation of other chiral compounds with high enantiomeric excess . This characteristic is crucial in pharmaceutical chemistry, where the chirality of compounds significantly affects their biological activity.

Reactivity Studies

Studies focusing on the reactivity of amide bonds have utilized this compound to understand steric and electronic effects better. The findings from these studies contribute to optimizing reaction conditions for synthesizing amides and related compounds . Such insights are valuable for developing more efficient synthetic routes in organic chemistry.

Therapeutic Potential

Antitubercular Activity

There is emerging evidence suggesting that derivatives of this compound may exhibit antitubercular properties. Research aimed at identifying novel inhibitors of polyketide synthase has highlighted compounds with similar structural motifs showing promising activity against tuberculosis . This opens avenues for further exploration into its therapeutic applications beyond cancer treatment.

Summary Table of Applications

作用機序

The mechanism of action of ®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

®-1-Phenylethylamine: A chiral amine used in the synthesis of pharmaceuticals and agrochemicals.

®-3-Amino-N-(1-phenylethyl)butanamide: A similar compound with an extended carbon chain.

®-3-Amino-N-(1-phenylethyl)propanamide: The non-hydrochloride form of the compound.

Uniqueness

®-3-Amino-N-(1-phenylethyl)propanamide hydrochloride is unique due to its specific combination of functional groups and chiral center. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.

生物活性

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride is a chiral compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H16ClN1O1

- Molecular Weight : 227.72 g/mol

Preliminary studies suggest that this compound may act as a modulator of various neurotransmitter systems, particularly influencing glutamate transporters. This modulation can potentially lead to therapeutic effects in conditions such as epilepsy and other central nervous system disorders.

Antiseizure Activity

Recent research has indicated that compounds structurally related to this compound exhibit broad-spectrum antiseizure activity. For instance, a compound referred to as (R)-7 showed significant efficacy in various seizure models, including maximal electroshock and pentylenetetrazol-induced seizures. The compound demonstrated a favorable separation between antiseizure activity and central nervous system-related adverse effects, indicating its potential for further development in epilepsy treatment .

In Vitro Studies

In vitro studies have shown that this compound enhances glutamate uptake in primary glial cultures. This effect suggests that the compound may function as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), which is crucial for maintaining glutamate homeostasis in the brain .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiseizure | Broad-spectrum activity in mouse models | |

| Glutamate Uptake | Enhanced uptake in primary glia | |

| Neurotoxicity | Favorable ADME-Tox profile |

Case Study 1: Antiseizure Efficacy

A study conducted on the antiseizure efficacy of related compounds found that this compound exhibited significant activity against seizures induced by pentylenetetrazol. The study utilized various dosing regimens and demonstrated a dose-dependent response, reinforcing the compound's potential therapeutic application .

Case Study 2: Glutamate Modulation

In another investigation, researchers explored the effects of this compound on glutamate transporters. The findings revealed that the compound significantly increased glutamate uptake in cultured astrocytes, suggesting a mechanism by which it could mitigate excitotoxicity associated with neurological disorders .

特性

IUPAC Name |

3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIKJKHWCWIDEF-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。